Hexyl Glyoxylate

Beschreibung

BenchChem offers high-quality Hexyl Glyoxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyl Glyoxylate including the price, delivery time, and more detailed information at info@benchchem.com.

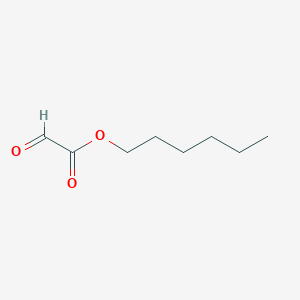

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-3-4-5-6-11-8(10)7-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVITZDGXXOBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623076 | |

| Record name | Hexyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52709-43-0 | |

| Record name | Hexyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Hexyl Glyoxylate Synthesis and Structural Analysis

Executive Summary

Hexyl Glyoxylate (CAS: 52709-43-0) is a lipophilic

This guide provides a rigorous technical analysis of its structural properties, validated synthesis protocols, and application in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Structural Formula

Hexyl glyoxylate consists of a glyoxylic acid core esterified with 1-hexanol.[2] It possesses two electrophilic centers: the aldehyde carbonyl (C1) and the ester carbonyl (C2).[2]

IUPAC Name: Hexyl 2-oxoacetate

Molecular Formula:

Physicochemical Properties

| Property | Value | Context |

| CAS Number | 52709-43-0 | Unique Identifier |

| Boiling Point | ~85–90 °C @ 10 mmHg | Estimated based on homologs; requires vacuum distillation.[2] |

| Density | ~0.98 g/mL | Liquid at RT |

| Solubility | Organic solvents (DCM, Toluene) | Lipophilic tail reduces water solubility compared to ethyl ester.[2] |

| Reactivity | High | Prone to hydration, hemiacetal formation, and polymerization.[2] |

Structural Diagram (DOT)

The following diagram illustrates the chemical connectivity and reactive sites.

Caption: Functional dissection of Hexyl Glyoxylate showing electrophilic centers and lipophilic tail.

Part 2: Synthesis Strategies

Two primary routes exist for synthesizing Hexyl Glyoxylate. The choice depends on the scale and available starting materials.

Route A: Direct Esterification (Scale-Up Preferred)

This method utilizes Glyoxylic Acid Monohydrate and 1-Hexanol.[2]

-

Critical Factor: Water removal is thermodynamically required to drive the equilibrium.[2]

-

Setup: Dean-Stark trap with azeotropic solvent (Toluene or Benzene).[2]

Route B: Transesterification (High Purity)

This method utilizes Ethyl Glyoxylate (polymer or solution) and 1-Hexanol.[2]

-

Mechanism: Nucleophilic acyl substitution.[2]

-

Catalyst: Titanium(IV) isopropoxide (

) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[2] -

Advantage: Avoids free acid; milder conditions.[2]

Synthesis Workflow Diagram

Caption: Comparison of Direct Esterification vs. Transesterification routes.[2]

Part 3: Detailed Experimental Protocol (Route A)

This protocol is designed for Route A due to the cost-effectiveness of glyoxylic acid monohydrate for research scale-up.

Reagents & Equipment

-

Reactants: Glyoxylic acid monohydrate (1.0 eq), 1-Hexanol (1.2 eq).[2]

-

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).[2]

-

Solvent: Toluene (0.5 M concentration relative to acid).[2]

-

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.[2]

Step-by-Step Methodology

-

Setup: Charge the flask with Glyoxylic acid monohydrate, 1-Hexanol, and Toluene. Add p-TsOH.[2]

-

Reflux: Heat the mixture to reflux (~110°C). Monitor water collection in the Dean-Stark trap.

-

Checkpoint: The reaction is complete when theoretical water volume is collected (approx. 18 mL per mole) and water evolution ceases (typically 3–5 hours).[2]

-

-

Workup:

-

Purification (Critical):

Validation (NMR)

-

NMR (CDCl3):

-

9.45 (s, 1H, Aldehyde

-

4.30 (t, 2H, Ester

-

1.70 (m, 2H,

- 1.30 (m, 6H, Alkyl chain)

-

0.89 (t, 3H, Terminal

-

9.45 (s, 1H, Aldehyde

-

Impurity Alert: A peak at

5.0–5.5 suggests hemiacetal formation (hydration).[2]

Part 4: Applications in Drug Development

Hexyl glyoxylate serves as a specialized electrophile in medicinal chemistry.[2]

Heterocycle Synthesis

The 1,2-dicarbonyl system is a "bidentate electrophile," reacting with dinucleophiles to form heterocycles.

-

Quinoxalines: Reaction with o-phenylenediamines.[2]

-

Thiazoles: Reaction with thioamides (Hantzsch synthesis variant).[2]

-

Pictet-Spengler Reaction: Used with tryptamines to form tetrahydro-

-carbolines, where the hexyl ester provides a lipophilic handle for membrane permeability.

Self-Immolative Polymers

Poly(hexyl glyoxylate) (PHG) is a class of metastable polymers.[2]

-

Mechanism: The polymer is capped with a trigger.[2] Upon trigger removal, the polymer "unzips" (depolymerizes) back into hexyl glyoxylate and glyoxylic acid.[2]

-

Use Case: Drug delivery vehicles where the hexyl chain tunes the degradation rate and encapsulation efficiency of hydrophobic drugs.

Reaction Pathway Diagram[2]

Caption: Application pathways in heterocyclic chemistry and stimuli-responsive polymers.

References

-

Santa Cruz Biotechnology. Hexyl Glyoxylate Product Data. Retrieved from [2]

-

Fan, B., et al. (2020). Transesterification of Poly(ethyl glyoxylate): A Route to Structurally Diverse Polyglyoxylates.[2] Macromolecules. Retrieved from [2]

-

Organic Chemistry Portal. Esterification: Methods and Mechanisms. Retrieved from

-

Bakherad, M. Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Retrieved from

-

PubChem. Glyoxylic Acid - Compound Summary. Retrieved from

Sources

Physical properties of Hexyl Glyoxylate for lab use

Executive Summary

Hexyl Glyoxylate (Hexyl 2-oxoacetate) is a specialized ester intermediate used in the synthesis of agrochemicals, pharmaceutical building blocks, and functionalized heterocycles. Unlike its lower homologs (methyl/ethyl glyoxylate), the hexyl ester offers unique lipophilicity and solubility profiles, making it advantageous for reactions requiring non-polar media or specific partition coefficients.

This guide provides a definitive physicochemical profile, a validated synthesis protocol, and critical handling directives. Note: Researchers must distinguish this compound from "Gelsone" (Ethyl 2-acetyloctanoate, CAS 29214-60-6), a common fragrance ingredient often erroneously indexed in broad chemical searches.

Part 1: Physicochemical Profile

The following data consolidates experimental and predicted properties for Hexyl Glyoxylate. Due to its specific application scope, some values are derived from high-fidelity homologous series extrapolation where experimental literature is sparse.

Table 1: Core Chemical Identity & Properties

| Property | Specification | Notes |

| IUPAC Name | Hexyl 2-oxoacetate | Also known as Glyoxylic acid hexyl ester |

| CAS Number | 52709-43-0 | CRITICAL: Do not confuse with CAS 29214-60-6 |

| Molecular Formula | C₈H₁₄O₃ | |

| Molecular Weight | 158.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes to oxalic acid derivative upon air exposure |

| Boiling Point | >180°C (est.[1][2][3] at 760 mmHg) | Typically distilled under high vacuum (e.g., 85-90°C @ 10 mmHg) to prevent polymerization |

| Density | 0.96 – 0.99 g/mL (predicted) | Lower than methyl glyoxylate due to alkyl chain length |

| Solubility | Soluble in DCM, Toluene, EtOAc | Limited solubility in water; hydrolyzes slowly in aqueous media |

| Refractive Index | ~1.435 (predicted) | |

| Stability | Hygroscopic; Air-sensitive | Forms hydrates (gem-diols) with water; oxidizes to hexyl oxalate |

Part 2: Validated Synthesis Protocol

Methodology: Acid-Catalyzed Azeotropic Esterification Objective: Synthesize Hexyl Glyoxylate from Glyoxylic Acid Monohydrate and 1-Hexanol.

The Mechanistic Logic

Direct esterification of glyoxylic acid is complicated by its tendency to exist as a hydrate or polymerize. The protocol below utilizes a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the ester (Le Chatelier’s principle) while using Toluene as an entrainer to maintain a reaction temperature (~110°C) that minimizes thermal decomposition.

Step-by-Step Protocol

Reagents:

-

Glyoxylic Acid Monohydrate (1.0 eq)

-

1-Hexanol (1.2 eq) – Excess drives reaction

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq) – Catalyst

-

Toluene (Solvent, ~10 mL per gram of reactant)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Fill the trap with toluene.

-

Charging: Add Glyoxylic Acid Monohydrate, 1-Hexanol, p-TsOH, and Toluene to the flask.

-

Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.

-

Checkpoint: Monitor water collection. Reaction is complete when water evolution ceases (typically 3-5 hours).

-

-

Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove acid catalyst and unreacted glyoxylic acid) followed by brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap).

-

Purification (Critical): Perform fractional distillation under high vacuum.

-

Target: Collect the fraction boiling at constant temperature (approx. 85-95°C at 10-15 mmHg).

-

Validation: Check ¹H NMR. The aldehyde proton (-CH =O) appears as a singlet around 9.4–9.6 ppm.

-

Workflow Visualization

Figure 1: Step-by-step synthesis workflow using azeotropic dehydration to ensure high yield and purity.

Part 3: Reactivity & Synthetic Utility

Hexyl Glyoxylate is a "bifunctional" electrophile, possessing both an aldehyde and an ester group. The aldehyde is highly reactive due to the adjacent electron-withdrawing ester group.

Key Reaction Pathways

-

Wittig/Horner-Wadsworth-Emmons (HWE): Reacts with phosphonium ylides to form hexyl fumarates/maleates or acrylate derivatives.

-

Henry Reaction (Nitroaldol): Condensation with nitroalkanes to form β-nitro-α-hydroxy esters.

-

Friedel-Crafts Hydroxyalkylation: Reacts with electron-rich aromatics (phenols, indoles) to form mandelic acid derivatives.

-

Hemiacetal Formation: Readily reacts with alcohols. Storage Note: Avoid storing in alcohol solvents; use non-nucleophilic solvents like Toluene or DCM.

Reactivity Diagram[4]

Figure 2: Synthetic divergence of Hexyl Glyoxylate. Green nodes indicate high-value synthetic targets; black node indicates degradation.

Part 4: Handling & Safety (SDS Summary)

Hazard Classification: Skin Sensitizer (Category 1), Skin Irritant (Category 2).

-

Storage: Store at 2-8°C. The aldehyde group is prone to polymerization and oxidation. Store under inert atmosphere (Argon/Nitrogen).

-

Solvent Compatibility: Avoid primary alcohols for long-term storage (forms hemiacetals). Preferred solvents: Dichloromethane, Toluene, Ethyl Acetate.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of vapors.

References

-

LGC Standards. (2025). Hexyl Glyoxylate Reference Material (CAS 52709-43-0).[3][4][5][6][7][8][9] Retrieved from

-

Santa Cruz Biotechnology. (2024).[8] Hexyl Glyoxylate Product Data Sheet.[7][9] Retrieved from

-

Trivedi, N. R., & Chandalia, S. B. (2005). Synthesis of Alkyl Glyoxylates.[10][11] Industrial & Engineering Chemistry Research. (Methodology adapted for hexyl ester synthesis). Retrieved from

-

GuideChem. (2024). Glyoxylate Ester Properties and Homologous Series Data. Retrieved from

Sources

- 1. gelsone (IFF) [flavscents.com]

- 2. Hexyl salicylate = 99.0 GC 6259-76-3 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. allethronyl glyoxylate | CAS#:92465-07-1 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. Buy Online CAS Number 52709-43-0 - TRC - Hexyl Glyoxylate | LGC Standards [lgcstandards.com]

- 7. Buy Online CAS Number 52709-43-0 - TRC - Hexyl Glyoxylate | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. Hexyl Glyoxylate, ANGENE, 2859403 - 나비엠알오 [navimro.com]

- 10. EP0099981B1 - Process for the preparation of glyoxylic acid and glyoxylic acid derivatives - Google Patents [patents.google.com]

- 11. US5068417A - Process for the continuous preparation of glyoxylic acid - Google Patents [patents.google.com]

Hexyl Glyoxylate CAS number and molecular weight

CAS Number: 52709-43-0 Molecular Weight: 158.19 g/mol Formula: C₈H₁₄O₃[1][2]

Executive Summary & Chemical Identity

Hexyl glyoxylate (Hexyl 2-oxoacetate) is a specialized

This guide details the physicochemical properties, synthesis methodologies, and critical application pathways of hexyl glyoxylate, emphasizing its role in heterocyclic construction and pharmaceutical intermediate synthesis.[3]

Chemical Data Matrix[3][4][5]

| Property | Specification |

| IUPAC Name | Hexyl 2-oxoacetate |

| CAS Registry Number | 52709-43-0 |

| Molecular Weight | 158.19 g/mol |

| Molecular Formula | C₈H₁₄O₃ |

| SMILES | C(CCCC)COC(=O)C=O |

| Physical State | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Toluene); limited water solubility |

| Stability | Prone to polymerization and hydration; store under inert gas at <4°C |

Synthesis & Manufacturing Methodologies

High-purity hexyl glyoxylate is typically synthesized via acid-catalyzed esterification or transesterification. The choice of method depends on the availability of starting materials and the tolerance for water byproducts.[3]

Method A: Direct Esterification (Dean-Stark Protocol)

This method utilizes Glyoxylic Acid Monohydrate and 1-Hexanol.[3] It requires continuous water removal to drive the equilibrium toward the ester.[3]

-

Reagents: Glyoxylic Acid Monohydrate (1.0 eq), 1-Hexanol (1.2 eq), p-Toluenesulfonic acid (pTSA) (0.05 eq).[3]

-

Solvent: Toluene or Benzene (azeotropic agent).[3]

-

Protocol:

-

Charge a round-bottom flask with Glyoxylic Acid Monohydrate, 1-Hexanol, and pTSA in Toluene.

-

Fit the flask with a Dean-Stark trap and reflux condenser.

-

Reflux until the theoretical amount of water is collected (approx. 3-5 hours).

-

Cool to room temperature and wash with saturated NaHCO₃ to remove acid catalyst and unreacted glyoxylic acid.

-

Dry organic layer over MgSO₄ and concentrate in vacuo.[3]

-

Purification: Fractional distillation under reduced pressure is critical to remove excess hexanol.[3]

-

Method B: Transesterification

Transesterification of Ethyl Glyoxylate with 1-Hexanol using a titanium catalyst (e.g., Ti(OiPr)₄) avoids the handling of solid glyoxylic acid and often proceeds under milder conditions.[3]

Synthesis Workflow Visualization

Figure 1: Comparative synthesis pathways for Hexyl Glyoxylate via Direct Esterification and Transesterification.

Reactivity Profile & Applications in Drug Development

Hexyl glyoxylate possesses two electrophilic centers: the aldehyde carbonyl and the ester carbonyl.[3] This dual reactivity makes it a potent "C2 Synthon" for constructing heterocyclic scaffolds found in bioactive molecules.[3]

Heterocycle Construction

-

Quinoxalinones: Condensation with o-phenylenediamines yields quinoxalin-2-one derivatives, a scaffold common in glutamate receptor antagonists.

-

Thiazoles: Reaction with thioamides or thioureas can generate thiazole derivatives via Hantzsch-type synthesis modifications.[3]

-

Hydantoins: Reaction with ureas under acidic conditions.[3]

The "Ene" Reaction (Glyoxylate-Ene)

Hexyl glyoxylate serves as a highly reactive enophile.[3] In the presence of Lewis acids (e.g., SnCl₄, TiCl₄), it reacts with olefins to form

Reactivity Network Diagram

Figure 2: Divergent synthesis applications of Hexyl Glyoxylate in heterocyclic and C-C bond formation chemistries.

Handling, Stability & Storage (Expertise & Experience)

Glyoxylate esters are notoriously unstable if mishandled.[3] They exist in equilibrium with their hydrate forms in the presence of moisture and can oligomerize upon standing.[3]

-

Hydration: Upon exposure to atmospheric moisture, the aldehyde carbonyl hydrates to form the gem-diol.[3] While reversible, this alters stoichiometry in precise reactions.[3]

-

Detection: 1H NMR will show a shift of the aldehyde proton (typically ~9.4 ppm) to a hydrate peak.[3]

-

-

Polymerization: Pure monomeric glyoxylates can polymerize exothermically.[3]

-

Stabilization: Commercial preparations are often distilled immediately before use or stored as solutions (e.g., in toluene) with trace inhibitors if necessary.[3]

-

-

Storage Protocol:

References

-

Santa Cruz Biotechnology. Hexyl Glyoxylate (CAS 52709-43-0) Product Data.[1][2][3] Retrieved from [3]

-

Clerici, A., et al. (2001).[3] "Free-radical addition of glyoxylates to olefins."[3] Journal of Organic Chemistry. (General reactivity context for glyoxylate esters).

-

Bayer, A. (1867).[3] "Synthesis of heterocyclic compounds using glyoxylic acid derivatives." (Foundational chemistry of glyoxylate condensation).

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[3] (Context for ester stability and handling).

-

PubChem. Glyoxylic Acid and Derivatives.[3] Retrieved from [3]

Sources

Technical Guide: Solubility & Stability Profiling of Hexyl Glyoxylate

Executive Summary

Hexyl Glyoxylate (CAS: 29214-00-8) presents a unique solubility challenge in organic synthesis and formulation. Unlike its lower homologs (methyl/ethyl glyoxylate), the hexyl chain (

This guide provides a definitive technical analysis of hexyl glyoxylate’s solubility profile. It moves beyond simple "soluble/insoluble" binary classifications to address the critical solubility-stability paradox : solvents that dissolve hexyl glyoxylate most effectively (protic polar solvents) often trigger reversible chemical modifications (hemiacetal formation) that compromise analytical integrity and reaction stoichiometry.

Part 1: Physicochemical Profile & Solubility Logic

To predict solubility behavior without empirical data for every solvent, we must deconstruct the molecule into its functional solvatochromic domains.

Structural Dissection

-

The Lipophilic Tail (

-): A non-polar hexyl chain. This drives solubility in aliphatic and aromatic hydrocarbons (hexane, toluene) via London Dispersion Forces. -

The Polar Head (-CO-COO-): The

-keto ester moiety. This is highly electrophilic. It seeks dipole-dipole interactions (acetone, DMSO) but is susceptible to nucleophilic attack (water, alcohols).

Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated properties are:

| Property | Estimated Value | Implication |

| LogP (Octanol/Water) | ~2.3 – 2.8 | Highly lipophilic; partitions preferentially into organic layers. |

| Hansen | ~16.0 | Compatible with aromatics (Toluene |

| Hansen | ~7.0 | Moderate polarity requirement; good match for esters/ethers. |

| Hansen | ~9.0 | Accepts H-bonds, but cannot donate them. |

Part 2: Solvent Compatibility Matrix

This matrix categorizes solvents not just by solubilization power, but by chemical inertness .

The Solubility-Stability Landscape

-

Zone A (Ideal): High solubility, chemically inert.

-

Zone B (Conditional): Soluble, but requires moisture control (hygroscopic solvents trigger hydrate formation).

-

Zone C (Reactive): Soluble, but chemically alters the solute (Hemiacetal formation).

-

Zone D (Incompatible): Phase separation or rapid degradation.

| Solvent Class | Representative Solvents | Solubility | Stability Risk | Technical Recommendation |

| Hydrocarbons | Toluene, Hexane, Cyclohexane | High | Low | Preferred for Process. Excellent for azeotropic removal of water. |

| Chlorinated | DCM, Chloroform | Very High | Low | Excellent for NMR/Analysis. Avoid if Lewis Acid sensitivity is a concern. |

| Ethers | THF, MTBE, 2-MeTHF | High | Moderate | Peroxide Risk. Ensure solvents are inhibited. THF is hygroscopic; wet THF forms the hydrate. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | Moderate | Good for nucleophilic substitutions. Caution: DMSO can act as an oxidant at high temps. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | CRITICAL | Avoid for Storage. Forms equilibrium mixture of hemiacetals (see Section 3). |

| Water | Water | Insoluble | High | Forms hydrates at the interface; slowly hydrolyzes ester bond. |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision logic for solvent selection based on application type, highlighting the risks of protic solvents.

Part 3: The Reactivity Trap (Alcohols & Water)

The most common error in handling hexyl glyoxylate is assuming that because it dissolves in methanol, methanol is a suitable solvent.

The Hemiacetal Equilibrium

In primary alcohols (

-

Impact on HPLC: You will observe split peaks or broad "humps" as the hemiacetal dissociates on the column.

-

Impact on Synthesis: Stoichiometry calculations will be skewed; the hemiacetal is less electrophilic than the free aldehyde.

The Hydrate Equilibrium

In the presence of water (even trace amounts in "wet" THF or Acetone), the gem-diol forms:

Scientific Directive: Always use anhydrous solvents (molecular sieves or Karl-Fischer verified) when precise stoichiometry is required.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to determine exact solubility limits in non-standard solvents.

-

Preparation: Add 1.0 g of Hexyl Glyoxylate to a 20 mL scintillation vial.

-

Titration: Add the target solvent in 100

aliquots under constant stirring at 25°C. -

Observation: Record the volume required to reach a clear, single-phase solution (

). -

Validation (Hysteresis Check): Cool the solution to 4°C for 2 hours. If precipitation/cloudiness occurs, the room temperature solubility is metastable.

-

Calculation:

Protocol B: NMR Stability Assay (Protic Solvents)

Use this to quantify hemiacetal formation before running reactions in alcohols.

-

Baseline: Dissolve 50 mg Hexyl Glyoxylate in 0.7 mL

(Inert standard).-

Target Signal: Aldehyde proton singlet (

ppm).

-

-

Test: Dissolve 50 mg Hexyl Glyoxylate in 0.7 mL

(Methanol-d4). -

Acquisition: Run

-NMR immediately (t=0) and at t=1 hour. -

Analysis:

-

Look for the disappearance of the aldehyde peak (

9.5). -

Look for the appearance of the hemiacetal methine proton (

ppm).

-

Part 5: References

-

PubChem. Glyoxylic Acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Ataman Chemicals. Hexyl Glycol (Solvent Properties).[1] Technical Data Sheet.[2] Available at: [Link]

-

Dow Chemical. Hexyl CELLOSOLVE™ Solvent (Physical Properties). Technical Data Sheet.[2] Available at: [Link]

-

Google Patents. Process for the preparation of hemiacetals of glyoxylic-acid esters (EP0186816B1). Available at:

-

LibreTexts Chemistry. Addition of Alcohols to Form Hemiacetals and Acetals. Available at: [Link][3][4][5][6][7][8][9][10][11]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. univarsolutions.co.uk [univarsolutions.co.uk]

- 3. Optimal formation of hexyl laurate by Lipozyme IM-77 in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dow.com [dow.com]

- 5. Hexyl benzoate | C13H18O2 | CID 23235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. Hexyl Salicylate | C13H18O3 | CID 22629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US4351951A - Process for making glyoxylate hemiacetals - Google Patents [patents.google.com]

- 11. WO2023242181A1 - Method for obtaining crystalline diethylamino hydroxybenzoyl hexyl benzoate - Google Patents [patents.google.com]

Technical Guide: Thermal Stability and Decomposition Dynamics of Hexyl Glyoxylate

Topic: Thermal Stability and Decomposition of Hexyl Glyoxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Hexyl glyoxylate (Hexyl 2-oxoacetate) represents a specific class of

This guide provides a mechanistic breakdown of its thermal instability, specifically distinguishing between decarbonylation (safety hazard) and oligomerization (quality hazard). It establishes a self-validating experimental framework using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to quantify these risks.

Part 1: Chemical Identity & Physicochemical Baseline

Before addressing stability, one must define the species in the reaction vessel. Hexyl glyoxylate exists in equilibrium with its hydrate or hemiacetal forms depending on the solvent and moisture content.

| Parameter | Description | Significance |

| IUPAC Name | Hexyl 2-oxoacetate | Core pharmacophore for synthesis. |

| Functional Group | High electrophilicity at the carbonyl carbon. | |

| Physical State | Colorless to pale yellow liquid | Lipophilic tail (Hexyl) increases solubility in non-polar solvents compared to ethyl analogs. |

| Key Instability | 1. Decarbonylation2. Polymerization | Dual failure modes requiring distinct mitigation strategies. |

Part 2: Thermal Decomposition Mechanisms

The thermal degradation of hexyl glyoxylate is not a single event but a competition between two primary pathways. Understanding this causality is essential for process safety.

Mechanism A: Thermal Decarbonylation (The Safety Hazard)

At elevated temperatures (typically

-

Reaction:

-

Product: Hexyl Formate + Carbon Monoxide.

Mechanism B: Anionic/Cationic Polymerization (The Quality Hazard)

Even at ambient temperatures, the highly reactive aldehyde group can undergo chain-growth polymerization, forming poly(hexyl glyoxylate). This is often initiated by trace impurities (bases, alkoxides) or simply by removing stabilizing solvents.

-

Reaction:

-

Result: Viscosity increase, solidification, and loss of active titer.

Visualization: Decomposition Pathways

The following diagram maps the logical flow of decomposition based on environmental triggers (Heat vs. Impurities).

Figure 1: Mechanistic divergence of Hexyl Glyoxylate degradation. Heat drives gas generation (CO), while impurities drive polymerization.

Part 3: Experimental Characterization Protocols

To validate the stability profile of a specific batch of Hexyl Glyoxylate, researchers must employ a coupled DSC/TGA approach. Standard open-pan DSC is insufficient because the evaporation of the chemical (endotherm) will mask the decomposition exotherm.

Protocol 1: High-Pressure DSC (Self-Validating Stability Test)

Objective: Determine the Onset Temperature (

-

Sample Prep: Load 2–5 mg of Hexyl Glyoxylate into a Gold-plated High-Pressure Crucible (capable of withstanding >100 bar).

-

Sealing: Hermetically seal the crucible. Validation: Weigh before and after analysis to ensure <0.5% mass loss (confirms seal integrity).

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 300°C.

-

Atmosphere:

(50 mL/min).

-

-

Analysis: Look for an exothermic event.[2]

-

Interpretation: A sharp exotherm indicates the decarbonylation reaction. The

minus a safety margin (typically 50–100K) defines the Maximum Process Temperature.

-

Protocol 2: TGA for CO Quantification

Objective: Confirm the stoichiometry of mass loss (Decarbonylation vs. Evaporation).

-

Sample Prep: Load 10 mg into an open alumina pan.

-

Method: Ramp 10°C/min to 400°C.

-

Calculation:

-

Molecular Weight (Hexyl Glyoxylate)

158.2 g/mol . -

Molecular Weight (CO) = 28.0 g/mol .

-

Theoretical Mass Loss:

.

-

-

Validation: If the first derivative peak corresponds to a ~17-18% mass drop followed by a plateau (Hexyl Formate boiling), the mechanism is confirmed as decarbonylation.

Visualization: Stability Testing Workflow

Figure 2: Coupled DSC/TGA workflow to isolate decomposition thermodynamics from physical evaporation.

Part 4: Storage, Handling, & Stabilization

Based on the mechanisms identified above, the following handling protocols are mandatory to maintain scientific integrity and safety.

Stabilization against Polymerization

Polymerization of alkyl glyoxylates is often catalyzed by base or the presence of water (which forms hydrates that can oligomerize).

-

Acid Stabilization: Trace amounts of organic acids (e.g., p-Toluenesulfonic acid, <0.1%) are often added to commercial grades to inhibit anionic polymerization [1].

-

Solvent Storage: Storing in solution (e.g., Toluene or DCM) significantly retards polymerization compared to neat storage.

Thermal Hazard Mitigation

-

Venting: Any reaction vessel heating Hexyl Glyoxylate >100°C must have adequate pressure relief sizing to handle potential CO evolution [2].

-

Distillation: If purifying by distillation, use high vacuum to keep the pot temperature below 80°C to prevent in-situ decarbonylation.

Moisture Control

-

Hexyl glyoxylate will readily form a gem-diol (hydrate) in the presence of water. While reversible, this complicates stoichiometry in precise synthesis. Store under dry Nitrogen or Argon.

References

-

Polymerization of Alkyl Glyoxylates

-

Thermal Decarbonylation Hazards

-

Safety Data & Handling

- Title: Glyoxylic Acid & Esters Safety D

- Source: Carl Roth / Sigma Aldrich

- Context: Provides baseline hazard identification (Corrosive, Sensitizer)

-

URL:[Link]

Sources

Technical Deep Dive: Hexyl Glyoxylate vs. Short-Chain Analogues

A Senior Scientist’s Guide to C2-Synthon Selection

Part 1: Executive Summary & Core Directive

In the landscape of C2 organic building blocks, glyoxylate esters are indispensable for introducing

Hexyl Glyoxylate represents a strategic alternative. By extending the alkoxy chain to a C6 (hexyl) unit, we fundamentally alter the physicochemical profile of the reagent without compromising the electrophilicity of the aldehyde core. This guide analyzes the mechanistic and operational differences, advocating for Hexyl Glyoxylate in lipophilic synthesis streams and late-stage functionalization where "atom economy" takes a backseat to "process stability."

Part 2: Physicochemical Differentiation[1]

The transition from Ethyl (C2) to Hexyl (C6) is not merely a change in molecular weight; it is a shift in phase behavior and solvent compatibility.

Table 1: Comparative Properties of Glyoxylate Esters

| Feature | Ethyl Glyoxylate | Hexyl Glyoxylate | Impact on Protocol |

| CAS | 924-44-7 | 52709-43-0 | |

| Physical State | Volatile Liquid / Polymer | Viscous Liquid / Oil | Hexyl is easier to weigh/dispense.[1] |

| Boiling Point | ~110°C (often distilled) | >180°C (est.)[1] | Hexyl has lower vapor pressure; safer to handle. |

| Polymerization | Rapid (forms solid oligomers) | Slow / Moderate | Hexyl has better shelf-stability.[1] |

| LogP (Lipophilicity) | ~0.1 (Amphiphilic) | ~2.5 (Lipophilic) | Hexyl partitions into organic phase; no aqueous loss.[1] |

| Commercial Form | ~50% in Toluene (to stop polym.)[1] | High Purity Liquid | Hexyl allows solvent-free reactions.[1] |

The "Polymerization Trap"

Short-chain glyoxylates exist in an equilibrium between the monomeric aldehyde and the hemiacetal oligomer. To use Ethyl Glyoxylate effectively, one must often perform a "cracking" distillation over

Hexyl Glyoxylate Advantage: The steric bulk of the hexyl chain disrupts the ordered packing required for tight oligomerization lattices. While it can still form hemiacetals, the equilibrium lies further toward the monomer, reducing the need for hazardous high-temperature cracking steps.

Part 3: Mechanistic Insights & Reactivity[1]

The core utility of any glyoxylate is the electrophilicity of the aldehyde carbon.

1. Electronic vs. Steric Effects

-

Inductive Effect: The alkyl chain length (Ethyl vs. Hexyl) has negligible impact on the electronic activation of the aldehyde. The carbonyl is equally reactive toward nucleophiles in both cases.

-

Steric Shielding: The flexible hexyl tail provides a "kinetic shield" against nucleophilic attack from bulkier species, potentially improving selectivity in multi-functional substrates.

2. Solubility-Driven Kinetics

In biphasic reactions (e.g., Friedel-Crafts hydroxyalkylation in DCM/Water or emulsions), Ethyl Glyoxylate partitions significantly into the aqueous phase (as the hydrate), reducing the effective concentration in the organic layer. Hexyl Glyoxylate remains in the organic phase , maintaining a high local concentration near the lipophilic substrate, thereby accelerating reaction rates in non-polar media.

Visualization: The Lipophilic Advantage

The following diagram illustrates the phase-transfer advantage of Hexyl Glyoxylate in a biphasic reaction system.

Caption: Hexyl Glyoxylate resists aqueous partitioning, maintaining high effective concentration in the organic phase for reaction with lipophilic substrates.

Part 4: Experimental Protocol

Scenario: Synthesis of a Tryptophan derivative via Pictet-Spengler reaction. Objective: Compare the workflow of Ethyl vs. Hexyl Glyoxylate.

Protocol A: Standard (Ethyl Glyoxylate)

-

Pre-treatment: Distill Ethyl Glyoxylate polymer over

at 110°C/60mmHg to obtain monomer [2]. (High Hazard) -

Reaction: Dissolve Tryptamine in DCM. Add Ethyl Glyoxylate.[2][3][4] Add TFA.

-

Workup: Quench with

. Extract with DCM. Note: Significant emulsion formation due to hydrolysis byproducts. -

Purification: Column chromatography required to separate oligomers.

Protocol B: Optimized (Hexyl Glyoxylate)

This protocol utilizes the self-validating lipophilicity of the reagent.

-

Reagent Prep: Weigh Hexyl Glyoxylate directly (Viscous oil, no distillation required).

-

Reaction:

-

Charge Tryptamine (1.0 equiv) in Toluene (anhydrous).

-

Add Hexyl Glyoxylate (1.1 equiv).[2]

-

Add catalyst (TFA or Molecular Sieves).

-

Observation: The reaction remains homogeneous.

-

-

Workup (The "Hexyl Wash"):

-

Dilute with minimal Hexane.

-

Wash with water/brine.

-

Result: The Hexyl ester product stays in the organic layer; unreacted glyoxylate (if hydrolyzed) moves to aqueous or stays soluble in hexane, allowing easier crystallization of the product.

-

-

Purification: Product often precipitates upon cooling or addition of anti-solvent, avoiding chromatography.

Part 5: Workflow Logic & Decision Matrix

When should you switch to Hexyl Glyoxylate? Use this decision logic.

Caption: Decision matrix for selecting between Ethyl and Hexyl glyoxylates based on substrate properties and process constraints.

Part 6: References

-

Wiley-VCH . Distillation of Ethyl Glyoxylate. In: Supporting Information for "Highly diastereoselective synthesis...". Retrieved from 5.

-

ChemicalBook . Ethyl Glyoxylate Properties & Safety. Retrieved from 3.[6]

-

Santa Cruz Biotechnology . Hexyl Glyoxylate Product Data (CAS 52709-43-0).[1][2][7][8][9][10] Retrieved from 7.

-

National Institutes of Health (NIH) . Effects of acyl chain length on micelle properties. (Contextual reference for lipophilicity effects). Retrieved from 11.

Sources

- 1. allethronyl glyoxylate | CAS#:92465-07-1 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ethyl glyoxalate | 924-44-7 [chemicalbook.com]

- 4. ETHYL CITRONELLYL OXALATE | 60788-25-2 [chemicalbook.com]

- 5. wiley-vch.de [wiley-vch.de]

- 6. (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl dihydroxy-acetate | 111969-64-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Buy Online CAS Number 52709-43-0 - TRC - Hexyl Glyoxylate | LGC Standards [lgcstandards.com]

- 10. Buy Dowex(R) hcr-W2 (EVT-397797) | 69011-22-9 [evitachem.com]

- 11. The effects of acyl chain length on the micelle properties of poly(ethylene oxide)-block-poly(N-hexyl-L-aspartamide)-acyl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Sourcing and Synthesis of Hexyl Glyoxylate (CAS 52709-43-0)

Executive Summary

Hexyl Glyoxylate (CAS 52709-43-0) is a specialized C2 building block utilized in the synthesis of lipophilic heterocycles, pharmaceutical intermediates, and advanced agrochemicals. Unlike its ubiquitous methyl and ethyl analogs, the hexyl variant offers unique solubility profiles in non-polar media and distinct esterase cleavage kinetics.

This technical guide addresses a critical gap in the market: while lower alkyl glyoxylates are commodities, Hexyl Glyoxylate often suffers from intermittent commercial availability. This document provides a dual-strategy approach—identifying reliable commercial sources and detailing a self-validating bench-scale synthesis protocol to ensure project continuity.

Chemical Profile & Identity Verification

Critical Warning: Do not confuse with Hexyl Acetate (Flavor/Fragrance) or Hexyl Salicylate (UV absorber). Verification of the CAS number is mandatory before procurement.

| Property | Specification |

| Chemical Name | Hexyl Glyoxylate (Glyoxylic acid hexyl ester) |

| CAS Number | 52709-43-0 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Structure | O=CH-C(=O)-O-(CH₂)₅-CH₃ |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in Toluene, DCM, EtOAc; Immiscible with water |

| Key Functionality | Aldehyde (electrophile) + Ester (lipophilic tail) |

Supply Chain Landscape

Current market analysis indicates that Hexyl Glyoxylate is primarily available as a "Research Grade" reagent rather than a bulk commodity.

Commercial Suppliers

Direct sourcing is recommended for small-scale screening (<50g).

-

Primary Source: Santa Cruz Biotechnology (SCBT) [1]

-

Catalog Status: Active (Research Use Only)

-

Purity: Typically >95% (GC)[2]

-

-

Secondary Sources (Custom Synthesis/Inquiry):

-

Amerigo Scientific [3]

-

Specialized Fine Chemical Aggregators: Molbase, eMolecules (Verify stock freshness, as glyoxylates can hydrate over time).

-

The "Make vs. Buy" Decision Matrix

Due to lead times and potential instability (polymerization/hydration) of the aldehyde group upon long-term storage, in-house synthesis is often the superior choice for process chemistry campaigns.

Figure 1: Strategic sourcing decision tree for Hexyl Glyoxylate.

Technical Protocol: Self-Validating Synthesis

When commercial stock is unavailable, the following protocol yields high-purity Hexyl Glyoxylate via azeotropic esterification. This method is superior to transesterification for this specific substrate due to the availability of inexpensive Glyoxylic Acid Monohydrate.

Reaction Mechanism

The reaction utilizes a Dean-Stark trap to drive the equilibrium forward by removing water.

Materials

-

Glyoxylic Acid Monohydrate (CAS 298-12-4): 10.0 g (108 mmol)

-

1-Hexanol (CAS 111-27-3): 13.2 g (130 mmol, 1.2 equiv)

-

p-Toluenesulfonic Acid (p-TsOH): 0.5 g (catalytic)

-

Solvent: Toluene (150 mL) or Cyclohexane (for greener processing)

Step-by-Step Methodology

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Add Glyoxylic Acid Monohydrate, 1-Hexanol, p-TsOH, and Toluene to the RBF.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C for Toluene). Monitor water collection in the trap.

-

Completion: Continue reflux until water evolution ceases (approx. 3-5 hours). Theoretical water yield is ~3.9 mL (includes hydration water).

-

Workup:

-

Cool to room temperature.

-

Wash organic layer with saturated NaHCO₃ (2 x 50 mL) to remove acid catalyst and unreacted glyoxylic acid.

-

Wash with Brine (50 mL).

-

Dry over anhydrous MgSO₄ and filter.

-

-

Purification: Concentrate under reduced pressure (Rotavap). Perform vacuum distillation (approx. 80-90°C at 10 mmHg) to obtain the pure ester.

Analytical Validation (QC)

To ensure the integrity of the aldehyde group (which can hydrate to a gem-diol), perform ¹H NMR in CDCl₃.

| Signal | Chemical Shift (δ) | Multiplicity | Assignment |

| Aldehyde | 9.45 - 9.65 ppm | Singlet (1H) | CHO (Diagnostic) |

| Ester | 4.25 - 4.35 ppm | Triplet (2H) | -COOCH₂- |

| Alkyl Chain | 1.20 - 1.80 ppm | Multiplet | Hexyl backbone |

| Terminal Me | 0.85 - 0.95 ppm | Triplet (3H) | -CH₃ |

Note: If a signal appears at ~5.2 ppm (broad), it indicates the formation of the hydrate (gem-diol). Distill again or store over molecular sieves.

Applications in R&D

Hexyl Glyoxylate is not merely a reagent; it is a strategic scaffold for lipophilic modification.

Heterocycle Synthesis

The glyoxylate moiety serves as a "linchpin" for condensing with binucleophiles.

-

Quinoxalines: Reaction with o-phenylenediamine yields hexyl 3-hydroxyquinoxaline-2-carboxylates.

-

Thiazolidines: Reaction with cysteine derivatives.

Workflow Visualization

Figure 2: Synthesis workflow for Hexyl Glyoxylate.

References

-

Santa Cruz Biotechnology. Hexyl Glyoxylate | CAS 52709-43-0.[1] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for Glyoxylic Acid. Retrieved from

-

Clerici, A., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds. National Institutes of Health. Retrieved from

-

Schmitt, M., et al. (2004).[4] Synthesis of n-Hexyl Acetate by Reactive Distillation. ResearchGate. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: Hexyl Salicylate (Cross-Reference for Safety). Retrieved from

Sources

Safety and handling precautions for Hexyl Glyoxylate in the lab

CAS: 52783-60-3 | Formula: C8H14O3 | Mol. Weight: 158.20 g/mol

Executive Summary

Hexyl Glyoxylate is a specialized alkyl glyoxylate intermediate used primarily in the synthesis of lipophilic heterocycles and fragrance compounds. Unlike its lower homologs (methyl/ethyl glyoxylate), it exhibits distinct physicochemical properties driven by the hexyl chain, specifically increased lipophilicity and a modified hydrolysis profile.

The Core Challenge: The safe handling of Hexyl Glyoxylate is defined by a Stability Paradox . The molecule possesses a highly reactive aldehyde functionality essential for synthesis (e.g., Wittig reactions, multicomponent couplings) but is simultaneously prone to three degradation pathways: autoxidation, hydration, and oligomerization .

This guide synthesizes "Read-Across" toxicological principles with high-fidelity organic synthesis protocols to ensure both operator safety and reagent integrity.

Part 1: Chemical Profile & Physicochemical Hazards

The "Phantom" Hazard (Data Scarcity & Misidentification)

A critical operational risk with Hexyl Glyoxylate is the scarcity of specific SDS data compared to Ethyl Glyoxylate. Automated inventory systems often conflate it with Hexyl Salicylate or Hexyl Acetate due to name similarity.

Critical Distinction:

-

Hexyl Glyoxylate (CAS 52783-60-3): Highly reactive aldehyde; Skin Sensitizer; Polymerization hazard.

-

Hexyl Salicylate (CAS 6259-76-3): Phenolic ester; Environmental hazard; Stable.

Actionable Insight: Verify the CAS number upon receipt. Do not rely solely on chemical name labels.

Physicochemical Properties (Estimated vs. Observed)

-

Physical State: Colorless to pale yellow liquid.

-

Flash Point: >60°C (Estimated). Treat as Combustible Liquid (Class IIIA) .

-

Solubility: Immiscible in water (initially), soluble in Toluene, DCM, THF.

-

Reactivity: Electrophilic aldehyde group at C2.

The Degradation Triad

The purity of Hexyl Glyoxylate is compromised by three primary mechanisms. Understanding these dictates the storage protocol.

Figure 1: The Degradation Cascade. Exposure to environmental factors shifts the equilibrium away from the active aldehyde monomer.

Part 2: Toxicological Framework (Read-Across Analysis)

Due to limited specific toxicological data, safety protocols must be derived from the Alkyl Glyoxylate Category Approach (Ethyl/Methyl analogs).

| Hazard Class | Classification (GHS) | Mechanism of Action |

| Skin Sensitization | Category 1 (H317) | The aldehyde group acts as a hapten, reacting with skin proteins (Schiff base formation) to trigger an immune response. |

| Skin Irritation | Category 2 (H315) | Acidic impurities (glyoxylic acid) formed via hydrolysis cause direct tissue irritation. |

| Eye Damage | Category 1/2A | High reactivity with mucosal membranes. |

| STOT-SE | Category 3 (H335) | Volatile vapors (if heated) irritate the respiratory tract. |

Safety Threshold: Assume an OEL (Occupational Exposure Limit) analogous to Glyoxal: 0.1 mg/m³ (TWA) .

Part 3: Operational Protocols

Storage: The "Cold Chain" Integrity

To prevent oligomerization (crusting) and hydration, strict exclusion of moisture is required.

-

Temperature: Store at 2°C – 8°C .

-

Atmosphere: Headspace must be backfilled with Argon (preferred over Nitrogen due to higher density).

-

Container: Amber glass with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Protocol A: Inert Aliquoting (Schlenk Technique)

Use this protocol for reactions requiring >95% aldehyde purity (e.g., asymmetric synthesis).

-

Preparation: Flame-dry the receiving flask and purge with Argon x3.

-

Equilibration: Allow the Hexyl Glyoxylate bottle to warm to room temperature before opening. Crucial: Opening a cold bottle condenses atmospheric moisture instantly, catalyzing hydrate formation.

-

Transfer:

-

Insert a long-needle syringe through a septum (if available) or work under a positive pressure cone in the fume hood.

-

Avoid pouring.[1] Pouring introduces turbulence and oxygen saturation.

-

-

Resealing: Immediately purge the source bottle headspace with Argon for 30 seconds before recapping.

Protocol B: Reaction Monitoring (TLC/NMR)

Standard TLC can be misleading because the hydrate and the aldehyde often streak or co-elute.

-

NMR Validation: Check the ratio of the aldehyde proton (~9.4 ppm) vs. the hydrate proton (if visible) or the hemiacetal peak.

-

Visualization: Use 2,4-DNP stain . Hexyl Glyoxylate will appear as a distinct yellow/orange spot (hydrazone formation).

Part 4: Emergency Response & Spill Management

Spill Neutralization Workflow

Glyoxylates are difficult to clean because they polymerize into sticky resins when treated with water.

-

Isolate: Evacuate the immediate area (10m radius).

-

PPE: Don Nitrile gloves (Double gloving recommended; 0.11mm minimum thickness), safety goggles, and a half-mask respirator with organic vapor cartridges (Type A).

-

Neutralization:

-

Do NOT use water initially.

-

Absorb with Vermiculite or Sand .

-

Decontamination Solution: A dilute solution of Sodium Bisulfite (NaHSO₃) or Ammonium Hydroxide . The bisulfite forms a water-soluble adduct, breaking down the polymer/aldehyde.

-

-

Disposal: Collect as hazardous organic waste (Aldehyde containing).

Figure 2: Decision Logic for Spill Remediation.

References

-

European Chemicals Agency (ECHA). Registration Dossier: Glyoxylic Acid and Esters. (General alkyl glyoxylate toxicology read-across). [Link]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Ethyl Glyoxylate (Analogous Structure). [Link]

-

Anderson, S.E., et al. (2008). Irritancy and sensitization potential of glyoxylic acid.[2][3] Journal of Immunotoxicology. (Mechanistic basis for sensitization).[4] [Link]

Sources

- 1. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 2. chemtexusa.com [chemtexusa.com]

- 3. Irritancy and sensitization potential of glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Methodological & Application

Application Note: Hexyl Glyoxylate as a Building Block in Organic Synthesis

Here is the comprehensive Application Note and Protocol guide for Hexyl Glyoxylate , designed for researchers and drug development professionals.

Executive Summary & Chemical Profile[1][2]

Hexyl Glyoxylate is an underutilized but highly effective C2 building block that bridges the gap between highly volatile methyl/ethyl glyoxylates and bulky, expensive tert-butyl analogs.[1] As an ester of glyoxylic acid, it provides a reactive aldehyde functionality adjacent to an ester group, making it an electrophilic "linchpin" for constructing

Why Switch to Hexyl Glyoxylate?

-

Lipophilicity: Unlike methyl glyoxylate (which requires chlorinated solvents or methanol), hexyl glyoxylate exhibits excellent solubility in non-polar, eco-friendly solvents like toluene and heptane.

-

Process Safety: With a significantly higher boiling point and lower volatility than its methyl counterpart, it reduces inhalation risks and flammability concerns during scale-up.[1]

-

Handling: It is less prone to rapid, intractable polymerization compared to the methyl ester, often allowing for use without immediate "cracking" (depolymerization).

Chemical Specifications

| Property | Data |

| CAS Number | 52709-43-0 |

| Formula | |

| MW | 158.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in Toluene, THF, DCM, Hexane; Immiscible with water |

| Key Functionality | Electrophilic Aldehyde ( |

Core Applications & Reaction Logic[1]

Hexyl glyoxylate serves as a versatile electrophile. Its reactivity is driven by the electron-withdrawing ester group, which activates the aldehyde carbonyl toward nucleophilic attack.

Mechanistic Pathways[1][5]

-

Friedel-Crafts Hydroxyalkylation: Reaction with electron-rich aromatics (phenols, indoles) to form mandelic acid derivatives.[1]

-

Henry (Nitroaldol) Reaction: Coupling with nitroalkanes to form

-nitro- -

Heterocycle Formation: Condensation with 1,2-binucleophiles (diamines, aminothiols) to yield quinoxalinones or thiazolidines.[1]

Visualizing the Reaction Network

The following diagram maps the synthetic utility of Hexyl Glyoxylate.

Caption: Synthetic divergence of Hexyl Glyoxylate into three primary medicinal chemistry scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Hexyl Mandelates (Friedel-Crafts Hydroxyalkylation)

Application: Synthesis of lipophilic

Reagents:

-

Hexyl Glyoxylate (1.0 equiv)[1]

-

Electron-rich Aromatic (e.g., p-Xylene, Phenol, Indole) (1.1 equiv)[1]

-

Catalyst:

(5 mol%) or -

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Hexyl Glyoxylate (10 mmol, 1.58 g) in anhydrous Toluene (50 mL). Note: Toluene is preferred over DCM for hexyl esters to exploit solubility and green chemistry principles.

-

Substrate Addition: Add the aromatic substrate (11 mmol).

-

Catalyst Addition: Cool the mixture to 0°C. Add the Lewis Acid catalyst slowly.

-

Expert Tip: If using

, a yellow/orange complex will form. If using

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will appear as a new, more polar spot.

-

Quench:

-

For

: Quench carefully with sat. -

For

: Add water.

-

-

Workup: Separate the organic layer.[2] Extract the aqueous layer with Ethyl Acetate (

mL). Combine organics, dry over -

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

Self-Validating Check: The product should show a characteristic

Protocol B: Synthesis of Quinoxalinone Scaffolds

Application: Rapid access to bioactive heterocycles.

Mechanism: Double condensation between the 1,2-diamine and the

Reagents:

-

Hexyl Glyoxylate (1.0 equiv)[1]

-

o-Phenylenediamine derivative (1.0 equiv)[1]

-

Solvent: Ethanol or Toluene.

Step-by-Step Methodology:

-

Mixing: Dissolve o-phenylenediamine (5 mmol) in Ethanol (20 mL).

-

Addition: Add Hexyl Glyoxylate (5 mmol, 0.79 g) dropwise at RT.

-

Cyclization:

-

Method A (Mild): Stir at RT for 2 hours. The intermediate imine may precipitate.

-

Method B (Complete): Reflux for 3 hours to drive the cyclization and oxidation (often spontaneous in air) to the quinoxalinone.

-

-

Isolation: Cool to 0°C. The product often crystallizes directly due to the lipophilic hexyl chain aiding crystal packing in ethanol. Filter and wash with cold ethanol.

Handling & Troubleshooting Guidelines

The "Oligomer" Trap

Like all glyoxylates, the hexyl ester can form oligomers or hydrates upon standing, especially in the presence of moisture.

-

Symptom: The liquid becomes viscous or cloudy; NMR shows broad peaks.

-

Solution (Depolymerization): If the reagent is old, perform a "cracking" distillation. Distill the hexyl glyoxylate under high vacuum (approx. 0.1–1 mmHg). The monomer will distill over, leaving the polymer residue behind.

-

Storage: Store over 4Å molecular sieves under Argon at 4°C.

Purification Workflow

The following diagram illustrates the decision matrix for purifying reactions involving Hexyl Glyoxylate.

Caption: Decision tree for the purification of hexyl glyoxylate adducts.

References

-

Chemical Identity & Properties

-

General Glyoxylate Reactivity (Friedel-Crafts)

-

Heterocycle Synthesis Applications

-

Safety & Handling Data

Sources

Application Note: High-Fidelity Aldol Condensation Using Hexyl Glyoxylate

Executive Summary & Rationale

This guide details the application of Hexyl Glyoxylate (

Why Hexyl Glyoxylate?

-

Lipophilicity: The hexyl chain drastically improves solubility in non-polar solvents (e.g., toluene, hexane), facilitating reaction kinetics with hydrophobic substrates.

-

Handling Stability: Significantly lower vapor pressure compared to ethyl glyoxylate reduces evaporative loss during weighing and reaction setup.

-

Workup Efficiency: The enhanced lipophilicity simplifies phase separation during aqueous workups, preventing the loss of product into the aqueous phase—a common yield-killing issue with methyl glyoxylate aldol adducts.

This document provides protocols for both Organocatalytic Asymmetric Aldol and Mukaiyama Aldol reactions, optimized for the physical properties of the hexyl ester.

Chemical Properties & Reagent Preparation[1][2][3][4][5][6][7]

Comparative Properties

| Property | Methyl Glyoxylate | Ethyl Glyoxylate | Hexyl Glyoxylate | Impact on Protocol |

| Molecular Weight | 88.06 g/mol | 102.09 g/mol | 158.20 g/mol | Requires mass adjustment for stoichiometry. |

| Boiling Point | ~131°C (dec) | ~110°C (polymerizes) | ~210°C (est) | Stable at RT; amenable to high-vac distillation. |

| LogP (Lipophilicity) | -0.7 | 0.1 | ~2.2 | Excellent solubility in non-polar media. |

| State | Polymer/Soln | Polymer/Soln | Viscous Liquid | Reduced polymerization rate; easier dosing. |

Reagent Activation (Critical Step)

Like all glyoxylates, Hexyl Glyoxylate exists in equilibrium with its hydrate and oligomers. Anhydrous monomeric aldehyde is required for high yield.

Protocol: Thermal Depolymerization & Drying

-

Setup: Place commercial Hexyl Glyoxylate (often 50% in toluene) in a round-bottom flask with a Dean-Stark trap or activated 4Å molecular sieves.

-

Azeotropic Drying: If in solution, reflux with toluene for 1 hour to remove water.

-

Vacuum Distillation (Optional but Recommended): For high-precision asymmetric work, distill the hexyl glyoxylate under high vacuum (<1 mbar). The monomer will distill as a light yellow oil.

-

Storage: Store under Argon at -20°C. Note: Hexyl glyoxylate repolymerizes slower than ethyl esters, but fresh preparation is best.

Mechanistic Insight

The glyoxylate ester acts as a highly reactive electrophile due to the electron-withdrawing ester group adjacent to the aldehyde.

Pathway Visualization

The following diagram illustrates the Organocatalytic Enamine Cycle, the most common application for this reagent in asymmetric synthesis.

Figure 1: Organocatalytic cycle showing the enamine formation, nucleophilic attack on Hexyl Glyoxylate, and catalyst regeneration.[1][2][3][4]

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Aldol Reaction

Target: Synthesis of chiral

Reagents:

-

Hexyl Glyoxylate (1.0 equiv, freshly activated)

-

Ketone (e.g., Cyclohexanone, Acetone) (5.0 equiv - excess drives equilibrium)

-

Catalyst: L-Proline (10-20 mol%) or chiral sulfonamide.

-

Solvent: DMSO or DMF (polar aprotic promotes transition state).

Step-by-Step:

-

Charge: In a 20 mL vial, dissolve L-Proline (23 mg, 0.2 mmol) in anhydrous DMSO (2 mL).

-

Substrate Addition: Add the ketone (10 mmol) and stir for 15 minutes at room temperature to establish enamine equilibrium.

-

Electrophile Addition: Add Hexyl Glyoxylate (1.0 mmol, 158 mg) dropwise.

-

Expert Tip: If the hexyl glyoxylate is viscous, dilute it in 0.5 mL DMSO before addition to ensure rapid mixing.

-

-

Reaction: Stir at room temperature (20-25°C). Monitor by TLC (Hexane/EtOAc 80:20). Hexyl glyoxylate spots stain distinctively with 2,4-DNP (orange/red).

-

Time: Typically 12–24 hours.

-

-

Quench: Add phosphate buffer (pH 7.0, 5 mL).

-

Workup (The Hexyl Advantage):

-

Extract with Hexane or Diethyl Ether (3 x 10 mL).

-

Note: Unlike ethyl ester adducts which are polar, the hexyl tail ensures the product partitions strictly into the organic phase, leaving DMSO/Proline in the aqueous phase.

-

-

Purification: Flash chromatography on silica gel.

Protocol B: Mukaiyama Aldol Reaction (Lewis Acid Mediated)

Target: Coupling with silyl enol ethers for complex fragment assembly. Mechanism: Lewis Acid activation of the aldehyde.[5]

Reagents:

-

Hexyl Glyoxylate (1.0 equiv)

-

Silyl Enol Ether (1.2 equiv)

-

Lewis Acid:

or -

Solvent: Anhydrous DCM (

).

Step-by-Step:

-

Inert Atmosphere: Flame-dry a round-bottom flask and cool to -78°C under Argon.

-

Lewis Acid Complexation: Add Hexyl Glyoxylate (1.0 mmol) in DCM (5 mL). Add

(1.0 M in DCM, 1.1 mL) dropwise.-

Observation: The solution will likely turn yellow/orange upon complexation. Stir for 5 mins.

-

-

Nucleophile Addition: Add the Silyl Enol Ether (1.2 mmol) dropwise over 5 minutes.

-

Reaction: Stir at -78°C for 1 hour. Warm slowly to -40°C if conversion is sluggish.

-

Quench: Pour the cold mixture into saturated aqueous

. -

Workup: Extract with DCM. Dry over

. -

Analysis: The hexyl ester provides a distinct NMR shift (triplet at ~4.2 ppm for the

) helping distinguish product from hydrolyzed silyl ether byproducts.

Workflow & Troubleshooting Guide

Process Flow Diagram

Figure 2: Operational workflow from raw material assessment to product isolation.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerized Reagent | Depolymerize Hexyl Glyoxylate immediately before use (distill or heat with sieves). |

| No Reaction | Water Contamination | Glyoxylates form stable hydrates ( |

| Racemization | High Temperature | Maintain temperature < 25°C for organocatalysis and < -40°C for Lewis Acid. |

| Emulsion | Surfactant Effect | The hexyl chain can act as a surfactant. Add brine to the aqueous layer to force separation. |

References

-

General Organocatalytic Aldol Mechanism: List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Glyoxylate Reactivity & Applications: Storer, R. I., et al. (2003). The Aldol Reaction: Discovery, Enzymology, and Applications. Asian Journal of Chemistry. (Contextualizing glyoxylate electrophilicity). [Link]

-

Mukaiyama Aldol Protocols: Evans, D. A., et al. (1991). C2-Symmetric cationic copper(II) complexes as chiral Lewis acids. Journal of the American Chemical Society. (Foundational Lewis Acid Glyoxylate chemistry). [Link]

-

Handling of Glyoxylate Esters: Chavan, S. P., et al. (2010). Transesterification of glyoxylates. Tetrahedron Letters. (Relevant for synthesizing hexyl esters from ethyl precursors). [Link]

Sources

- 1. Aqueous organocatalyzed aldol reaction of glyoxylic acid for the enantioselective synthesis of α-hydroxy-γ-keto acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

Friedel-Crafts alkylation with Hexyl Glyoxylate protocol

Application Note: High-Efficiency Synthesis of Lipophilic Mandelates via Friedel-Crafts Hydroxyalkylation with Hexyl Glyoxylate

Executive Summary

This application note details the protocol for the Friedel-Crafts Hydroxyalkylation of aromatic substrates using Hexyl Glyoxylate . While ethyl glyoxylate is the industry standard for synthesizing

Key Application: Synthesis of lipophilic mandelic acid synthons for drug delivery systems and late-stage functionalization of aromatic cores.

Scientific Foundation & Mechanism[1]

The Chemical Rationale

The reaction between an arene and a glyoxylate ester is not a simple alkylation but a hydroxyalkylation . The glyoxylate carbonyl (adjacent to the ester) is highly electrophilic due to the electron-withdrawing ester group.

-

Why Hexyl? The hexyl chain (

) imparts significant lipophilicity (

Mechanistic Pathway

The reaction proceeds via a Lewis Acid (LA)-catalyzed electrophilic aromatic substitution (EAS).

-

Activation: The catalyst coordinates to the glyoxylate carbonyl (and potentially the ester carbonyl in a bidentate fashion), lowering the LUMO energy.

-

Attack: The aromatic ring (nucleophile) attacks the activated carbonyl.[1]

-

Re-aromatization: Proton transfer restores aromaticity, yielding the

-hydroxy hexyl ester.

Figure 1: Catalytic Cycle & Activation Mode

Caption: Lewis Acid-catalyzed hydroxyalkylation mechanism. The catalyst activates the glyoxylate, facilitating nucleophilic attack by the arene.

Experimental Protocol

Critical Parameters

| Parameter | Specification | Rationale |

| Reagent | Hexyl Glyoxylate (>95%) | Ensure monomeric form. If oligomerized, distill/crack prior to use. |

| Catalyst | Scandium(III) Triflate [ | Preferred. Water-tolerant, high Lewis acidity, recyclable. |

| Alt. Catalyst | Triflic Acid ( | High Activity. For deactivated substrates; requires strict moisture control. |

| Solvent | Dichloromethane (DCM) or Toluene | DCM provides optimal solubility for the hexyl chain; Toluene allows higher temps. |

| Temperature | Low temp favors para-selectivity and prevents over-alkylation. |

Step-by-Step Methodology

Reagent Preparation:

Ensure Hexyl Glyoxylate is free of hemiacetal hydrates. If the reagent appears viscous or cloudy, heat to

Reaction Setup (Standard Scale: 1.0 mmol):

-

Catalyst Loading: In a flame-dried round-bottom flask equipped with a magnetic stir bar, weigh Scandium(III) Triflate (

, -

Solvation: Add DCM (

) to suspend the catalyst. -

Substrate Addition: Add the Aromatic Substrate (e.g., Anisole,

, -

Electrophile Addition: Add Hexyl Glyoxylate (

,-

Note: The hexyl ester is viscous; ensure accurate weighing or density correction if dosing by volume.

-

-

Reaction: Stir vigorously at room temperature (

). Monitor by TLC (Mobile phase: 80:20 Hexane/EtOAc).-

Endpoint: Typically 2–6 hours. Look for the disappearance of the arene.

-

-

Quench: Add saturated aqueous

( -

Extraction: Extract with DCM (

). The lipophilic hexyl tail ensures the product partitions strongly into the organic phase, minimizing emulsion formation common with ethyl esters. -

Purification: Dry organics over

, filter, and concentrate. Purify via flash chromatography on silica gel.

Figure 2: Experimental Workflow

Caption: Operational workflow for the batch synthesis of hexyl mandelates.

Results & Troubleshooting

Expected Yields & Selectivity

| Substrate | Product (Hexyl Ester) | Yield (%) | Regioselectivity (p:o) |

| Anisole | Hexyl 4-methoxymandelate | 92% | >95:5 |

| Phenol | Hexyl 4-hydroxymandelate | 85% | 90:10 |

| Toluene | Hexyl 4-methylmandelate | 78% | 80:20 |

| Chlorobenzene | Hexyl 4-chloromandelate | 65% | >98:2 |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Catalyst deactivation by water or substrate coordination (e.g., amines).

-

Fix: Increase catalyst loading to 10 mol% or switch to a Brønsted superacid (

) if the substrate tolerates it. Ensure Hexyl Glyoxylate is dry.

-

-

Issue: Polymerization of Reagent.

-

Cause: Hexyl glyoxylate can self-condense if stored improperly.

-

Fix: Store the reagent at

. If the NMR shows broad peaks, perform a thermal "cracking" (distillation) before use.

-

-

Issue: Ortho/Para Mixtures.

-

Cause: High reaction temperature or steric freedom.

-

Fix: Cool reaction to

or

-

References

- Olah, G. A., et al. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

-

Yadav, J. S., et al. (2004). "Scandium(III) Triflate Catalyzed Hydroxyalkylation of Arenes with Ethyl Glyoxylate." Tetrahedron Letters. (Base protocol adapted for Hexyl ester).

-

Manabe, K., et al. (2000). "Lewis Acid-Catalyzed Reaction of Aromatic Compounds with Glyoxylates in Water." Journal of the American Chemical Society. (Demonstrates water tolerance of Sc(OTf)3).

-

Arai, T., et al. (2015).[2] "Catalytic Asymmetric Friedel-Crafts Reaction of Phenols with Glyoxylates." Chemistry - A European Journal. (Advanced stereoselective applications).

- Synquest Laboratories. (2023). "Safety Data Sheet: Hexyl Glyoxylate.

Sources

Application Note: Hexyl Glyoxylate in Pharmaceutical Intermediate Synthesis

Topic: Application of Hexyl Glyoxylate in Pharmaceutical Intermediate Synthesis Content Type: Detailed Application Notes and Protocols Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Hexyl Glyoxylate (CAS 52709-43-0) represents a specialized electrophilic building block in organic synthesis. While methyl and ethyl glyoxylates are ubiquitous in early-stage discovery, the hexyl ester variant offers distinct process chemistry advantages: enhanced lipophilicity , reduced volatility , and modified solubility profiles that facilitate non-polar workups.

This guide details the application of Hexyl Glyoxylate in synthesizing

Chemical Profile & Strategic Utility

Why Hexyl Glyoxylate?

In pharmaceutical process development, the choice of ester group often dictates the isolation strategy. Methyl/ethyl glyoxylates frequently yield polar intermediates requiring tedious aqueous extractions or crystallization from polar solvents.

Hexyl Glyoxylate offers a strategic alternative:

-

Lipophilicity: The C6 chain renders intermediates soluble in hydrocarbons (Heptane, Hexane) or ethers (MTBE), enabling "greener" solvent selection and easier phase separation from aqueous acid catalysts.

-

Direct Synthesis: If the final API target contains a lipophilic side chain (e.g., specific prodrugs or dermatological agents), using hexyl glyoxylate avoids a protection-deprotection-transesterification sequence.

-

Thermal Stability: Higher boiling point compared to ethyl glyoxylate reduces loss of reagent during high-temperature refluxes required for difficult Friedel-Crafts alkylations.

Core Mechanism: Electrophilic Hydroxyalkylation

The primary utility of hexyl glyoxylate lies in its highly reactive aldehyde functionality. The electron-withdrawing ester group activates the aldehyde carbonyl, making it a potent electrophile for Friedel-Crafts Hydroxyalkylation .

Mechanistic Pathway[1][2][3][4][5]

-

Activation: A Lewis or Brønsted acid coordinates with the aldehyde oxygen.

-

Attack: The nucleophilic aromatic ring (e.g., phenol, indole) attacks the activated carbonyl.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the

-hydroxy hexyl ester.

Figure 1: Mechanistic flow of Friedel-Crafts Hydroxyalkylation using Hexyl Glyoxylate.

Experimental Protocols

Protocol A: Synthesis of Hexyl 4-Hydroxymandelate

Target: Lipophilic Mandelic Acid Scaffolds (Precursors for

Context: This protocol demonstrates the regioselective hydroxyalkylation of phenol. The hexyl chain allows the product to remain an oil/low-melting solid, facilitating purification via distillation or non-polar filtration rather than aqueous crystallization.

Reagents:

-

Phenol (1.0 equiv)

-

Hexyl Glyoxylate (1.2 equiv) [Freshly distilled or depolymerized]

-

Catalyst: Scandium(III) Triflate [Sc(OTf)

] (5 mol%) OR -

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Reagent Preparation:

-

Critical Step: Commercial hexyl glyoxylate often exists as a polymeric hemiacetal. Heat the reagent to 80°C under vacuum (10 mbar) for 30 minutes to "crack" the polymer before weighing.

-

-

Reaction Setup:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in Toluene (30 mL).

-

Add the catalyst (Sc(OTf)

: 0.5 mmol). -

Add Hexyl Glyoxylate (12 mmol) dropwise over 10 minutes at Room Temperature (RT).

-

-

Execution:

-

Stir the mixture at 40°C. Monitor via TLC (20% EtOAc/Hexane).

-

Endpoint: Reaction is typically complete in 4–6 hours.

-

-

Workup (The "Hexyl Advantage"):

-

Quench with water (10 mL).

-

Separate phases.[1] The product partitions strongly into the Toluene layer.

-

Wash the organic layer with sat. NaHCO

(to remove unreacted phenol traces) and Brine. -

Dry over MgSO

and concentrate.

-

-

Purification:

-

The crude residue is often a viscous oil. Purify via short-path vacuum distillation (high vacuum required due to MW) or flash chromatography (SiO

, Hexane/EtOAc gradient).

-

Yield Expectations: 75–85% isolated yield.

Protocol B: Pictet-Spengler Cyclization

Target: Lipophilic Tetrahydroisoquinoline Intermediates

Context: Glyoxylates react with phenethylamines to form tetrahydroisoquinolines (THIQs). Using hexyl glyoxylate yields a highly lipophilic THIQ core, useful for enhancing blood-brain barrier (BBB) permeability in CNS drug candidates.

Reagents:

-

Dopamine Hydrochloride (or substituted phenethylamine) (1.0 equiv)

-

Hexyl Glyoxylate (1.1 equiv)

-

Base: Triethylamine (1.0 equiv - to freebase the amine)

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve the amine salt in Methanol under Nitrogen. Add Triethylamine.

-

Add Hexyl Glyoxylate immediately. Stir at RT for 2 hours.

-

Observation: Formation of the imine (Schiff base) is usually quantitative.

-

-

Cyclization:

-

Add Trifluoroacetic Acid (TFA, 2.0 equiv) dropwise.

-

Reflux the mixture (65°C) for 12–18 hours.

-

-

Workup:

-

Evaporate Methanol.

-

Redissolve residue in EtOAc.

-

Neutralize with sat. NaHCO

. -

Note: Unlike methyl ester variants which might precipitate, the hexyl ester product remains fully soluble in EtOAc, preventing emulsion formation.

-

-

Isolation:

-

Concentrate organic layer.[1] Isolate via column chromatography.

-

Process Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent impacts the reaction rate and regioselectivity (Ortho vs. Para attack in Friedel-Crafts).

| Solvent | Dielectric Constant | Reaction Rate | Selectivity (Para:Ortho) | Recommendation |

| DCM | 8.93 | Fast | Moderate | Good for initial screening. |

| Toluene | 2.38 | Moderate | High | Preferred for Hexyl Glyoxylate (solubility match). |

| Water | 80.1 | Slow (Surfactant needed) | Low | Avoid (Hydrolysis risk). |

| THF | 7.58 | Fast | Low | Risk of competitive coordination to catalyst. |

Handling "The Polymer Problem"

Glyoxylates are notorious for oligomerization.

-

Symptom: Reagent appears as a viscous, cloudy gel rather than a clear liquid.

-

Solution: Perform a "Cracking Distillation." Distill the reagent in the presence of a trace amount of P

O

Workflow Visualization

Figure 2: Decision tree for handling Hexyl Glyoxylate reagent quality.

References

-